Tin(II) tartrate hydrate

CAS No.: 815-85-0

Cat. No.: VC1672719

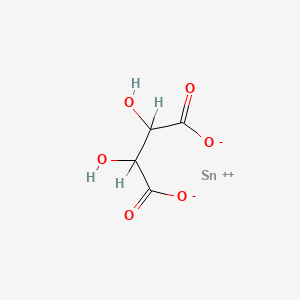

Molecular Formula: C4H4O6Sn

Molecular Weight: 266.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 815-85-0 |

|---|---|

| Molecular Formula | C4H4O6Sn |

| Molecular Weight | 266.78 g/mol |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioate;tin(2+) |

| Standard InChI | InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |

| Standard InChI Key | YXTDAZMTQFUZHK-ZVGUSBNCSA-L |

| Isomeric SMILES | [C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |

| SMILES | C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |

| Canonical SMILES | C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |

Introduction

Overview and Basic Characteristics

Tin(II) tartrate hydrate is an inorganic compound with the chemical formula C4H4O6Sn·xH2O, where x represents the variable number of water molecules in the hydrated form . It appears as an off-white powder and is characterized by its slight solubility in water . The compound is primarily used in scientific research, chemical synthesis, and various industrial applications, particularly in the textile industry .

The tartrate component of this compound derives from tartaric acid, forming a coordination complex with tin in the +2 oxidation state. This configuration contributes to the compound's unique chemical reactivity and stability properties. As a hydrated compound, tin(II) tartrate contains water molecules within its crystal structure, which can influence its physical properties and reactivity under different conditions .

Chemical Identity and Nomenclature

Tin(II) tartrate hydrate is known by several names in chemical literature and commercial contexts. Common synonyms include stannous tartrate hydrate, tin tartrate, and various systematic names based on its chemical structure . The compound is officially classified under CAS number 815-85-0, which serves as its unique identifier in chemical databases and regulatory contexts .

In IUPAC nomenclature, the compound is formally designated as (2R,3R)-2,3-dihydroxybutanedioate;tin(2+), reflecting its stereochemical configuration and chemical composition . This systematic name indicates the presence of the tartrate anion (from tartaric acid) coordinated with tin in its +2 oxidation state.

Physical and Chemical Properties

Tin(II) tartrate hydrate possesses distinct physical and chemical properties that determine its behavior in various applications and reactions. These properties are summarized in the following table:

Chemical Reactivity

The chemical behavior of tin(II) tartrate hydrate is largely determined by the presence of tin in the +2 oxidation state, which makes it a potent reducing agent. This property enables the compound to donate electrons in various chemical reactions, making it valuable in redox chemistry applications.

The coordination between the tin(II) ion and the tartrate ligand creates a stable complex that can participate in various types of reactions, including:

-

Oxidation reactions - where tin(II) is oxidized to tin(IV)

-

Reduction reactions - where tin(II) acts as a reducing agent

-

Substitution reactions - where the tin(II) ion can be replaced by other metal ions

These reaction capabilities make tin(II) tartrate hydrate a versatile reagent in synthetic chemistry and catalysis.

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of tin(II) tartrate hydrate typically involves the reaction of tin(IV) oxide or tin(II) oxide with tartaric acid in an aqueous environment. The general reaction can be represented by the following chemical equation:

This reaction is typically conducted at room temperature, with the product being isolated through filtration and subsequent drying processes. The precise conditions, including temperature, concentration, and pH, can be adjusted to optimize yield and purity.

Industrial Production

In industrial settings, the production of tin(II) tartrate hydrate follows similar synthetic routes but on a larger scale. The industrial process necessitates careful control of reaction parameters to ensure consistent product quality. After the initial reaction, the compound undergoes purification through recrystallization and controlled drying to obtain the desired hydrate form with specific water content.

Quality control measures in industrial production typically include analysis of purity, water content, and the absence of contaminants that might affect the compound's performance in its intended applications.

Applications and Uses

Tin(II) tartrate hydrate finds applications across multiple fields, leveraging its unique chemical properties for various purposes.

Textile Industry

One of the most significant commercial applications of tin(II) tartrate hydrate is in the textile industry, where it is used for dyeing and printing textiles . Its role in this context likely involves its reducing properties and ability to form complexes with dyes, enhancing color fastness and pattern definition.

Chemical Synthesis

In chemical synthesis, tin(II) tartrate hydrate serves as:

-

A catalyst in various organic synthesis reactions

-

A precursor for the preparation of tin-containing coordination compounds

-

A reducing agent in selected chemical transformations

These applications capitalize on the compound's electron-donating capabilities and coordination chemistry.

Research Applications

In scientific research, tin(II) tartrate hydrate has been investigated for:

-

Use in biological assays and biochemical studies

-

Potential therapeutic applications in pharmaceutical research

-

Applications in analytical chemistry

-

Role in electroplating processes

These research directions explore the versatility of tin(II) tartrate hydrate beyond its established industrial uses.

| Hazard Code | Description | Reference |

|---|---|---|

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Toxicological Profile and Environmental Considerations

Toxicological Studies

While specific toxicological data for tin(II) tartrate hydrate is limited in the provided sources, studies on related tin(II) compounds provide insight into potential toxicological concerns. Research on tin(II) chloride, a related compound, has revealed the following effects in laboratory animals:

-

Adverse effects on body status of copper, iron, zinc, and calcium with repeated ingestion

-

Decreased calcium content in bone, leading to reduced bone strength

-

Reductions in hemoglobin and effects on red blood cells, potentially causing anemia

-

Potential tissue effects in liver, kidneys, testes, pancreas, and brain in certain studies

In comprehensive lifetime oral studies, No Observable Adverse Effect Levels (NOAELs) were established at 30 mg/kg body weight per day for rats and 130 mg/kg body weight per day for mice, with reduced survival observed at higher doses .

Carcinogenicity and Genotoxicity

Studies on tin(II) chloride have shown no clear evidence of carcinogenic activity when administered in the diet to rats and mice over a two-year period. Additionally, limited bioassays on tin metal, tin(II) chloride, and some other tin compounds have failed to detect carcinogenic activity .

In terms of genotoxicity, tin(II) chloride has demonstrated varying results across different test systems:

-

Negative results in Ames bacterial tests

-

No induction of mutations or gene conversions in yeast

-

No DNA damage in rat liver cells in culture

-

No mutations in mouse lymphoma cells in vitro

-

No chromosome damage in vivo in mouse bone marrow

Environmental Impact

Ecological data on tin compounds indicates that aquatic organisms show varying sensitivity to tin(II) and tin(IV) compounds, with diatoms being particularly sensitive (showing growth inhibition at around 0.2 mg/liter). Acute toxicity values (LC50/EC50) for aquatic invertebrates range from 3.6 to 140 mg/liter for tin(II) compounds .

Fish toxicity tests demonstrate that tin(IV) chloride is less toxic than the more soluble tin(II) chloride, with 96-hour LC50 values ranging from 35 mg of tin(II) per liter to >1000 mg of tin(IV) per liter. Importantly, concentrations showing toxicity to organisms are generally several orders of magnitude higher than those typically found in the environment .

Comparative Analysis with Similar Compounds

To better understand the unique properties and applications of tin(II) tartrate hydrate, it is valuable to compare it with similar compounds:

The uniqueness of tin(II) tartrate hydrate lies in its specific combination of the tin(II) ion and tartrate ligand, which provides distinct reactivity and stability properties. Its dual functionality as both a reducing agent and a catalyst distinguishes it from other tin compounds and makes it valuable for specialized applications.

Recent Research and Future Perspectives

Research on tin(II) tartrate hydrate continues to evolve, with potential new applications being explored in various fields. Based on its known properties and the ongoing research trends with similar compounds, several promising directions for future investigation can be identified:

-

Development of more efficient catalytic systems for organic synthesis

-

Exploration of applications in nanomaterials and advanced materials

-

Investigation of potential uses in environmental remediation

-

Further study of biological interactions for potential pharmaceutical applications

These research directions build upon the established chemical properties of tin(II) tartrate hydrate while seeking to expand its utility in emerging technological areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume